Boc-L-beta-homoleucine Boc-L-beta-homoleucine
Brand Name: Vulcanchem
CAS No.: 132549-43-0
VCID: VC21540217
InChI: InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1
SMILES: CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C12H23NO4
Molecular Weight: 245,32 g/mole

Boc-L-beta-homoleucine

CAS No.: 132549-43-0

Cat. No.: VC21540217

Molecular Formula: C12H23NO4

Molecular Weight: 245,32 g/mole

* For research use only. Not for human or veterinary use.

Boc-L-beta-homoleucine - 132549-43-0

CAS No. 132549-43-0
Molecular Formula C12H23NO4
Molecular Weight 245,32 g/mole
IUPAC Name (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1
Standard InChI Key XRVAMBSTOWHUMM-VIFPVBQESA-N
Isomeric SMILES CC(C)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
SMILES CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C

Chemical Identity and Fundamental Properties

Boc-L-beta-homoleucine is an amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino group. This compound functions as a modified version of the standard amino acid leucine, with the distinguishing feature being the beta carbon substituent that alters its chemical behavior and reactivity patterns.

The fundamental chemical properties of Boc-L-beta-homoleucine are summarized in the following table:

PropertyValue
Chemical NameBoc-L-beta-homoleucine
CAS Registry Number132549-43-0
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Melting Point53-55°C
Boiling Point374.3±25.0°C (Predicted)
Density1.046±0.06 g/cm3 (Predicted)
SolubilityVery slightly soluble (1.1 g/L at 25°C)
pKa4.45±0.10 (Predicted)
Storage Temperature2-8°C or Ambient
Beilstein Reference4251252
MDL NumberMFCD02101665

The compound is structurally defined as (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-hexanoic acid, with the stereochemistry at the alpha carbon being in the L-configuration, mirroring the natural configuration found in most biological systems .

Structural Features

The Boc group (tert-butyloxycarbonyl) serves as a protective moiety for the amino functionality, preventing unwanted reactions during peptide synthesis. This protection is crucial when constructing peptide bonds in a controlled manner, as it ensures that only specific functional groups participate in the desired chemical reactions . The beta-homoleucine portion represents a modified leucine structure with an additional methylene group inserted between the alpha carbon and the carboxyl group, creating the "homo" variant of the amino acid.

Nomenclature and Alternative Designations

Due to its specialized chemical structure, Boc-L-beta-homoleucine has acquired numerous synonyms in scientific literature and commercial catalogs. These alternative designations often reflect different aspects of its chemical structure or properties.

SynonymChemical Perspective
Boc-β-HoLeu-OHCommon abbreviated form highlighting the beta-homo structure
(S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acidIUPAC-style systematic name indicating stereochemistry
Boc-L-b-homoleucineAlternative notation for the beta position
BOC-LEU-(C*CH2)OHNotation indicating the modified carbon chain structure
BOC-BETA-HOLEU-OHAlternative capitalization format used in some databases
(S)-3-(Boc-amino)-5-methylhexanoic acidAlternative systematic naming convention
N-(tert-Butoxycarbonyl)-L-beta-homoleucineFull unabbreviated naming format

This diversity of nomenclature reflects the compound's presence across various chemical disciplines and applications. The systematic name most accurately describes the chemical structure, while shortened forms like "Boc-β-HoLeu-OH" are commonly used in laboratory settings and commercial catalogs for convenience .

Applications in Peptide Chemistry

Boc-L-beta-homoleucine serves several critical functions in modern chemical synthesis, particularly in the field of peptide engineering. Its primary applications include:

Peptide Synthesis Applications

The compound functions primarily as a building block in peptide synthesis, where it enables the incorporation of the beta-methyl group into peptides and proteins. This structural modification can significantly alter the resulting peptide's properties by affecting:

  • Protein folding dynamics

  • Structural stability against enzymatic degradation

  • Molecular interactions with biological targets

  • Conformational preferences of the peptide backbone

Specifically, Boc-L-beta-homoleucine is utilized in the synthesis of "carba peptides" and β-peptides, which represent important classes of peptidomimetics with enhanced stability compared to natural peptides . The incorporation of beta-amino acids into peptide structures can create foldamers with unique three-dimensional arrangements that cannot be achieved with standard alpha-amino acids alone.

Protection Chemistry

The Boc protecting group on Boc-L-beta-homoleucine serves a critical function in peptide synthesis strategies. This protection:

  • Prevents the amino group from participating in unwanted reactions during peptide coupling steps

  • Can be selectively removed under acidic conditions (typically using trifluoroacetic acid)

  • Enables orthogonal protection strategies when combined with other protecting groups

  • Allows for the controlled formation of specific peptide bonds in a predetermined sequence

The strategic use of Boc-L-beta-homoleucine in peptide synthesis has enabled researchers to develop increasingly complex peptide structures with precisely controlled three-dimensional arrangements.

Comparative Analysis with Related Compounds

Boc-L-beta-homoleucine shares structural similarities with several other amino acid derivatives, yet maintains unique features that distinguish it from these related compounds.

CompoundStructural FeaturesDistinguishing Characteristics
L-LeucineStandard amino acid without Boc protectionNatural occurrence; widely used in protein synthesis
L-HomoleucineUnprotected form of homoleucineDifferent steric properties affecting peptide conformation
Boc-L-AlanineContains Boc protection but smaller side chainDifferent hydrophobicity and reactivity profile
Boc-L-ValineContains Boc protection with branched side chainDifferent steric hindrance patterns
Boc-D-beta-HomoleucineD-enantiomer of beta-homoleucinePotentially different biological activity than L-form
Fmoc-L-β-homoleucineContains Fmoc instead of Boc protectionDifferent deprotection conditions (basic vs. acidic)

Research Applications in Peptide Design

Recent research has demonstrated the utility of Boc-L-beta-homoleucine in advanced peptide design strategies. This compound has been incorporated into peptide sequences to study and enhance:

Antimicrobial Peptide Development

In recent studies, Boc-L-beta-homoleucine and related beta-amino acids have been incorporated into antimicrobial peptide (AMP) design. These studies have investigated how beta-amino acids affect:

  • Selectivity index (SI) - the ratio of hemolytic activity to antimicrobial activity

  • Structure-activity relationships in peptide design

  • Peptide backbone conformations that optimize antimicrobial properties

Research has shown that peptides containing beta-amino acids can achieve higher selectivity indexes than conventional alpha-peptides, making them promising candidates for antimicrobial applications .

Conformational Control

The incorporation of Boc-L-beta-homoleucine into peptide structures allows researchers to control peptide folding with greater precision. Studies have demonstrated that:

  • Beta-amino acids can induce specific secondary structures in peptides

  • These modified peptides often show increased resistance to enzymatic degradation

  • The resulting structures can maintain biological activity while exhibiting improved pharmacokinetic properties

This conformational control has significant implications for drug design, particularly for peptide-based therapeutics that would otherwise suffer from poor stability in biological environments .

Applications in Current Peptide Research

Contemporary research utilizing Boc-L-beta-homoleucine encompasses several advancing frontiers in peptide science:

Beta-Peptide Foldamers

Researchers have incorporated Boc-L-beta-homoleucine into beta-peptide foldamers - non-natural peptides that adopt stable, well-defined secondary structures. These structures have shown promise for:

  • Mimicking protein-protein interactions

  • Creating novel catalytic peptides

  • Developing peptides with enhanced stability in biological environments

  • Engineering molecular recognition elements with tailored binding properties

Antimicrobial Peptide Optimization

Research published by the Royal Society of Chemistry has explored the use of beta-amino acids, including derivatives like Boc-L-beta-homoleucine, in optimizing antimicrobial peptides. These studies have demonstrated that:

  • Incorporation of beta-amino acids can tune the selectivity index (SI) of antimicrobial peptides

  • Specific backbone patterns (templates) containing beta-amino acids show promise for developing peptides with high antimicrobial activity and low hemolytic potential

  • Machine learning approaches combined with descriptor-based modeling can predict properties of beta-amino acid-containing peptides

These findings suggest that Boc-L-beta-homoleucine and related compounds will continue to play important roles in the development of next-generation peptide therapeutics.

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